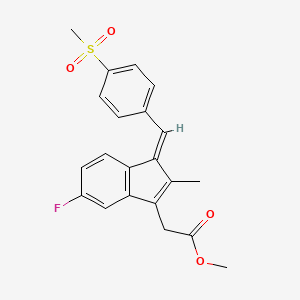
Sulindac sulfone methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulindac sulfone methyl ester is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorine atom, a methyl group, and a methylsulfonylbenzylidene moiety.
準備方法
The synthesis of Sulindac sulfone methyl ester involves several steps. One common synthetic route includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through a series of reactions starting from commercially available starting materials. This typically involves cyclization reactions.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction using appropriate fluorinating agents.
Formation of the Benzylidene Moiety: The benzylidene moiety is introduced through a condensation reaction with a suitable benzaldehyde derivative.
Esterification: The final step involves the esterification of the indene core with acetic acid or its derivatives to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
化学反応の分析
Sulindac sulfone methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine or methylsulfonylbenzylidene moiety, using nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Synthesis of Sulindac Sulfone Methyl Ester
The synthesis of this compound typically involves the following steps:
- Formation of the Indene Core: Starting from commercially available materials, cyclization reactions are used to create the indene structure.
- Introduction of Functional Groups: Fluorination reactions introduce necessary functional groups, enhancing the compound's bioactivity.
- Esterification: The final step involves reacting the indene core with acetic acid or its derivatives to yield this compound.
This compound is synthesized to improve solubility and bioavailability compared to its parent compound, sulindac, making it more suitable for therapeutic applications.
Anti-Inflammatory Properties
This compound retains the anti-inflammatory properties characteristic of NSAIDs. It has been shown to inhibit cyclooxygenase enzymes, which play a critical role in inflammation pathways. This activity makes it a candidate for treating conditions associated with chronic inflammation .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been observed to:
- Inhibit tumor growth in various cancer cell lines, particularly colon cancer cells.
- Induce apoptosis through mechanisms involving cyclic guanosine monophosphate phosphodiesterase inhibition, leading to elevated intracellular levels of cyclic guanosine monophosphate, which is crucial for regulating cell proliferation and survival .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | COX inhibition | |
| Anticancer | Induces apoptosis via cGMP signaling | |
| Tumor Growth Inhibition | Inhibits cell proliferation in cancer cell lines |
Case Studies
Several clinical studies have investigated the efficacy of sulindac and its derivatives in managing colorectal polyps and other cancers:
- Study by Giardiello et al. (1993): This randomized double-blind trial involved 22 patients with familial adenomatous polyposis (FAP) treated with 300 mg/day of sulindac over nine months. Results showed a significant reduction in polyp size and number (56% decrease) compared to baseline measurements .
- Nugent et al. (1993): Another study involving 24 patients with FAP demonstrated that those receiving 400 mg/day of sulindac experienced a notable regression of duodenal polyps after six months .
Table 2: Clinical Trials Summary
| Study | Patient Group | Dosage | Duration | Results |
|---|---|---|---|---|
| Giardiello et al. | Patients with FAP | 300 mg/day | 9 months | 56% reduction in polyp size |
| Nugent et al. | Patients with duodenal polyps | 400 mg/day | 6 months | Significant regression in polyp size |
作用機序
The mechanism of action of Sulindac sulfone methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Sulindac sulfone methyl ester can be compared with other similar compounds, such as:
Methyl (Z)-5-fluoro-2-methyl-1-(4-methanesulfonylbenzylidene)inden-3-ylacetate: This compound has a similar structure but with a methanesulfonyl group instead of a methylsulfonyl group.
Methyl (Z)-5-fluoro-2-methyl-1-(4-chlorobenzylidene)inden-3-ylacetate: This compound has a chlorobenzylidene moiety instead of a methylsulfonylbenzylidene moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
特性
分子式 |
C21H19FO4S |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
methyl 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetate |
InChI |
InChI=1S/C21H19FO4S/c1-13-18(10-14-4-7-16(8-5-14)27(3,24)25)17-9-6-15(22)11-20(17)19(13)12-21(23)26-2/h4-11H,12H2,1-3H3/b18-10- |
InChIキー |
QGNAIXQUNHFBQX-ZDLGFXPLSA-N |
異性体SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)OC |
正規SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















